REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[N:10]=[CH:9][C:8]([OH:11])=[CH:7][N:6]=1)([CH3:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+].[P:18](=[S:26])(Cl)([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21].[H][H]>C(#N)C>[P:18](=[S:26])([O:11][C:8]1[CH:7]=[N:6][C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[N:10][CH:9]=1)([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21] |f:1.2.3|
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=NC=C(C=N1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(Cl)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(Cl)=S
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 55° C
|
Type
|
CUSTOM
|
Details
|
The salts present were then removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in a rotary evaporator
|
Type
|
WASH
|
Details
|
the ether solution washed twice with 2 percent aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated sodium chloride solution, and dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether was then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
leaving a pale yellow colored oil with a refractive index at 25° of 1.4913
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
P(OCC)(OCC)(OC=1C=NC(=NC1)C(C)(C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |